N-{benzyl[3-(morpholin-4-yl)propyl]carbamoyl}-4-methylbenzenesulfonamide
Description
N-{benzyl[3-(morpholin-4-yl)propyl]carbamoyl}-4-methylbenzenesulfonamide is a synthetic sulfonamide derivative characterized by a 4-methylbenzenesulfonamide core linked to a benzyl group and a 3-(morpholin-4-yl)propyl moiety via a carbamoyl bridge. The morpholine ring enhances solubility and bioavailability, a feature common in drug design . Sulfonamides are widely studied for their enzyme-inhibitory properties, particularly targeting carbonic anhydrases, proteases, and kinases. While structural elucidation via X-ray crystallography (using software like SHELX) is critical for confirming such compounds, specific crystallographic data for this molecule remains unpublished .
Properties
Molecular Formula |
C22H29N3O4S |
|---|---|
Molecular Weight |
431.6 g/mol |
IUPAC Name |
1-benzyl-3-(4-methylphenyl)sulfonyl-1-(3-morpholin-4-ylpropyl)urea |
InChI |
InChI=1S/C22H29N3O4S/c1-19-8-10-21(11-9-19)30(27,28)23-22(26)25(18-20-6-3-2-4-7-20)13-5-12-24-14-16-29-17-15-24/h2-4,6-11H,5,12-18H2,1H3,(H,23,26) |
InChI Key |
SGIPKNZGDKHGPA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)N(CCCN2CCOCC2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{benzyl[3-(morpholin-4-yl)propyl]carbamoyl}-4-methylbenzenesulfonamide typically involves multiple steps. One common approach is to start with the preparation of benzyl-(3-morpholin-4-yl-propyl)-amine, which can be synthesized by reacting benzylamine with 3-chloropropylmorpholine under basic conditions . The resulting amine is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-{benzyl[3-(morpholin-4-yl)propyl]carbamoyl}-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid derivatives.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions at the benzyl or morpholine positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Benzaldehyde, benzoic acid derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted benzyl or morpholine derivatives.
Scientific Research Applications
N-{benzyl[3-(morpholin-4-yl)propyl]carbamoyl}-4-methylbenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-{benzyl[3-(morpholin-4-yl)propyl]carbamoyl}-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The benzyl group can interact with hydrophobic pockets in proteins, while the morpholine ring can form hydrogen bonds with amino acid residues. The sulfonamide group can act as a competitive inhibitor for enzymes that utilize sulfonamide-containing substrates .
Comparison with Similar Compounds
Research Findings and Implications
- Structural Diversity : The absence of fluorine in the target compound may reduce off-target interactions compared to the patent example, which carries two fluorine atoms .
- Drug-Likeness : The target compound’s molecular weight (~450 g/mol) aligns better with Lipinski’s rule of five than the patent compound (589 g/mol), suggesting superior oral bioavailability.
- Unmet Data : Experimental data on the target compound’s melting point, solubility, and biological activity are lacking, highlighting the need for further characterization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
